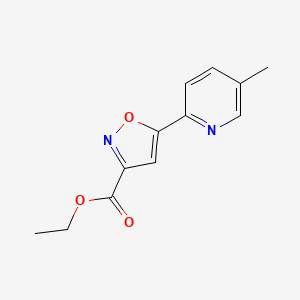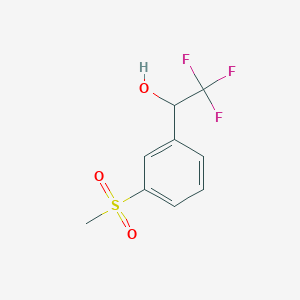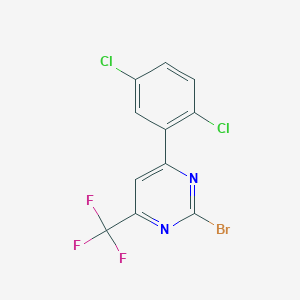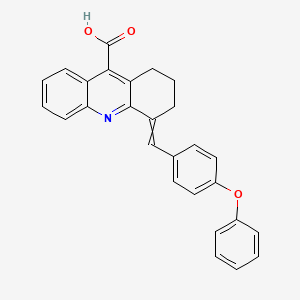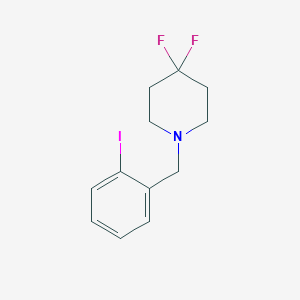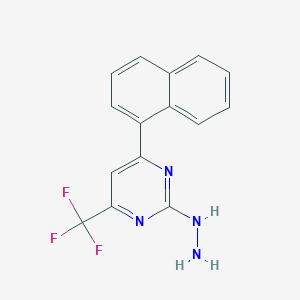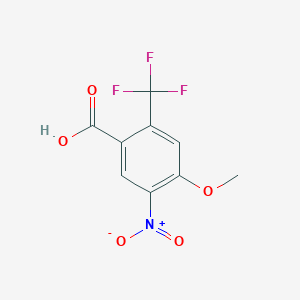
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F3NO5 It is a derivative of benzoic acid, characterized by the presence of methoxy, nitro, and trifluoromethyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid, followed by purification to obtain the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-carboxy-5-nitro-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-methoxy-5-amino-2-(trifluoromethyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving aromatic substitution reactions and the effects of electron-withdrawing groups on reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid is primarily influenced by its functional groups:
Nitro Group: Acts as an electron-withdrawing group, affecting the electron density on the benzene ring and influencing reactivity.
Methoxy Group: Donates electron density through resonance, stabilizing certain intermediates during chemical reactions.
Trifluoromethyl Group: Strongly electron-withdrawing, further modulating the reactivity of the compound.
These functional groups interact with molecular targets and pathways in biological systems, potentially leading to various biological effects.
相似化合物的比较
4-Methoxy-5-nitro-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
4-Methoxy-2-(trifluoromethyl)benzoic acid:
5-Nitro-2-(trifluoromethyl)benzoic acid: Lacks the methoxy group, affecting its electron-donating properties.
4-Methoxy-5-nitrobenzoic acid: Lacks the trifluoromethyl group, leading to different electron-withdrawing effects.
属性
分子式 |
C9H6F3NO5 |
|---|---|
分子量 |
265.14 g/mol |
IUPAC 名称 |
4-methoxy-5-nitro-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6F3NO5/c1-18-7-3-5(9(10,11)12)4(8(14)15)2-6(7)13(16)17/h2-3H,1H3,(H,14,15) |
InChI 键 |
PRRMNIKREMHGDZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)
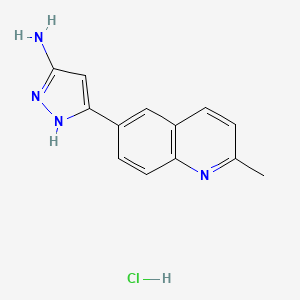
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)
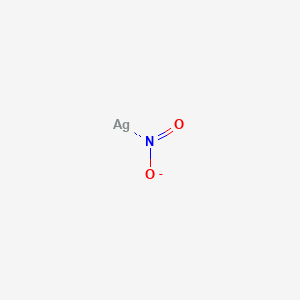
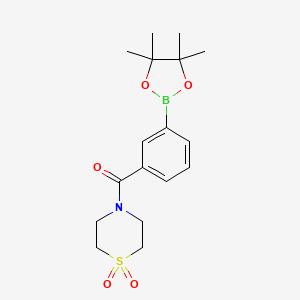
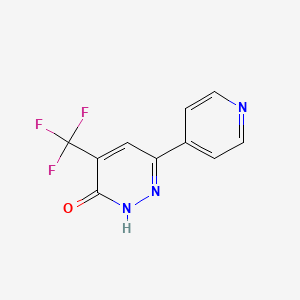
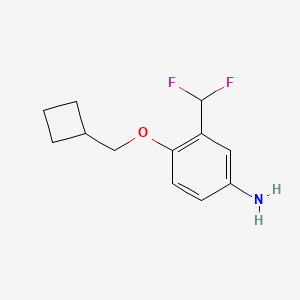
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)
